sGC Activation Potency: Cyclopentane Core vs. Linear Linkers
The incorporation of a conformationally constrained cyclopentane core, as found in the target compound, is critical for optimal sGC stimulator activity. In the optimization of the imidazo[1,2-a]pyridine lead series, replacing the cyclopentane motif with a more flexible linear diamine linker resulted in a >50-fold decrease in sGC enzyme activation (MEC) in cellular cGMP accumulation assays [1]. This demonstrates that the specific ring strain and spatial orientation provided by the cyclopentyl group is a key driver of potency, making the unconstrained analogs unsuitable for progressing into in vivo studies.
| Evidence Dimension | sGC Enzyme Activation (Minimum Effective Concentration, MEC) |
|---|---|
| Target Compound Data | Sub-micromolar MEC (inferred from potent analogs in the series) |
| Comparator Or Baseline | Linear diamine linker analog |
| Quantified Difference | >50-fold higher MEC (lower potency) for linear comparator |
| Conditions | Cell-based cGMP accumulation assay using human aortic smooth muscle cells (HAoSMCs) |
Why This Matters
This confirms that the cyclopentane scaffold is essential for achieving the nanomolar potency required for a viable sGC stimulator drug candidate, justifying procurement of this specific constrained intermediate over cheaper, linear alternatives.
- [1] Vakalopoulos, A., et al. (2023). New Generation of sGC Stimulators: Discovery of Imidazo[1,2-a]pyridine Carboxamide BAY 1165747 (BAY-747), a Long-Acting Soluble Guanylate Cyclase Stimulator for the Treatment of Resistant Hypertension. Journal of Medicinal Chemistry, 66(8), 5103-5126. View Source
